
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is a chemical compound known for its use as an insecticide. It belongs to the class of isoxazole organothiophosphate insecticides and is recognized for its broad-spectrum activity against various pests, including aphids and scale insects . The compound is particularly effective due to its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Vorbereitungsmethoden
The synthesis of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves several steps. One common method includes the reaction of 4-chloro-5-phenyl-3-isoxazole with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for commercial use .
Analyse Chemischer Reaktionen
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxon derivative, which is often more toxic to insects.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis. The major products formed from these reactions include oxon derivatives, hydroxy derivatives, and various substituted isoxazoles .
Wissenschaftliche Forschungsanwendungen
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate involves the inhibition of cholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting cholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
O-(4-Chloro-5-phenyl-3-isoxazolyl) O,O-diethyl phosphorothioate is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Isoxathion: Another isoxazole organothiophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: An organophosphate insecticide that also inhibits cholinesterase but has a different chemical structure.
The uniqueness of this compound lies in its specific isoxazole ring structure, which contributes to its effectiveness and selectivity as an insecticide .
Eigenschaften
CAS-Nummer |
32306-22-2 |
|---|---|
Molekularformel |
C13H15ClNO4PS |
Molekulargewicht |
347.75 g/mol |
IUPAC-Name |
(4-chloro-5-phenyl-1,2-oxazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H15ClNO4PS/c1-3-16-20(21,17-4-2)19-13-11(14)12(18-15-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
VZPJAVWCVPDIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


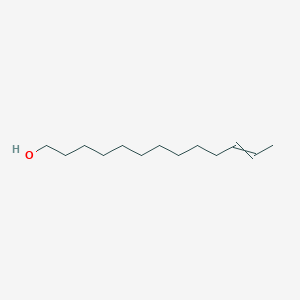
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
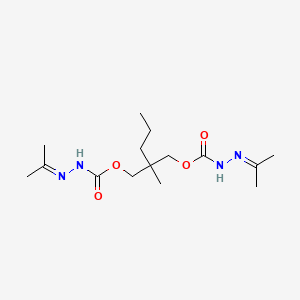
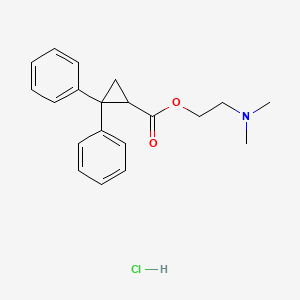
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

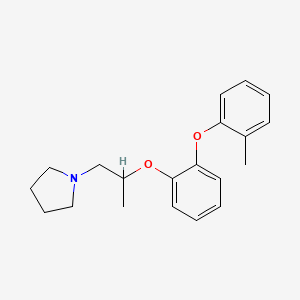
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
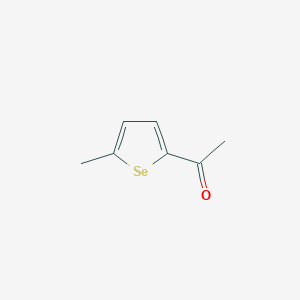
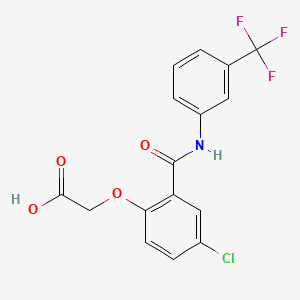
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
